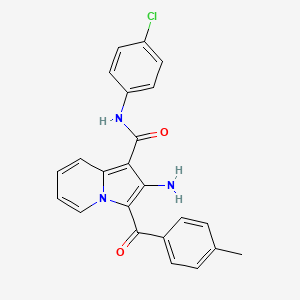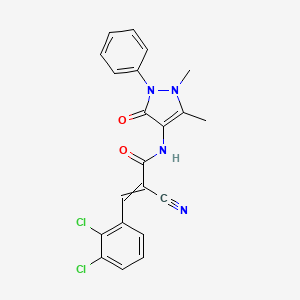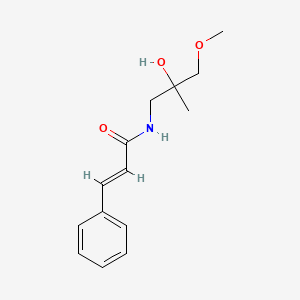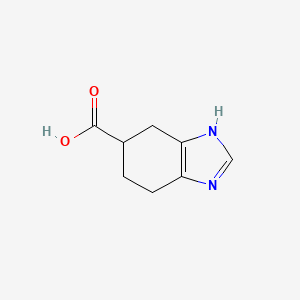![molecular formula C19H21N5OS B2420346 1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one CAS No. 2380182-77-2](/img/structure/B2420346.png)
1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a pyridazinyl-piperazine moiety linked to a pyridinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 1-methylpiperazine reacts with a brominated precursor. The brominated precursor can be synthesized through the bromination of a thiophenyl-pyridazinyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
科学研究应用
1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- 5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole
Uniqueness
1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridazinyl-piperazine moiety with a pyridinone structure is not commonly found in other compounds, making it a valuable subject for further research.
属性
IUPAC Name |
1-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-22-7-6-15(13-19(22)25)14-23-8-10-24(11-9-23)18-5-4-16(20-21-18)17-3-2-12-26-17/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXXHKBVBHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2420263.png)
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)


![5-(benzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2420268.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2420271.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide](/img/structure/B2420274.png)

![N,N-diethyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2420277.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2420278.png)
![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2420279.png)

![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

